LogP Differentiation: CAS 305853-15-0 Occupies a Distinct Lipophilicity Niche Between the 6-Methyl and 4-Isopropylphenyl Analogs
Among three commercially available analogs from the ChemBridge screening library that share the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one core, CAS 305853-15-0 (LogP = 6.46) sits at an intermediate lipophilicity position between the 6-methyl analog SC-7195059 (LogP = 3.66) and the 4-isopropylphenyl analog SC-7174526 (LogP = 4.89) . Notably, the 4-isopropylphenyl analog has a lower LogP than CAS 305853-15-0 despite its larger molecular weight (363 vs. 321), indicating that the unsubstituted phenyl at C5, combined with the 2,5-dimethylpyrrolyl at N3, produces a non-additive lipophilicity contribution that is not trivially predictable from fragment-based calculations . The aqueous solubility estimate (LogSW = -7.06) further distinguishes CAS 305853-15-0 as the least soluble of the three, which is a critical consideration for assay design requiring DMSO stock solutions or aqueous dilution protocols .
| Evidence Dimension | Calculated partition coefficient (LogP) and aqueous solubility (LogSW) |
|---|---|
| Target Compound Data | LogP = 6.46; LogSW = -7.06; MW = 321; Hdon = 0; Hacc = 3; tPSA = 39.8 Ų |
| Comparator Or Baseline | SC-7195059 (6-methyl analog): LogP = 3.66, LogSW = -4.77, MW = 335; SC-7174526 (4-isopropylphenyl analog): LogP = 4.89, LogSW = -6.03, MW = 363 |
| Quantified Difference | ΔLogP = +2.80 vs. 6-methyl analog; ΔLogP = +1.57 vs. 4-isopropylphenyl analog; ΔLogSW = -2.29 vs. 6-methyl analog |
| Conditions | Calculated properties reported by Hit2Lead/ChemBridge using internal prediction algorithms; all compounds are achiral, free-form solids |
Why This Matters
For procurement decisions, the intermediate LogP of CAS 305853-15-0 relative to its closest available analogs provides a differentiated lipophilicity window for screening campaigns where balanced permeability and solubility are required, while the extreme LogSW value necessitates careful solubility management in assay protocols.
